molecular formula C8H11NO2 B15072141 Cyclopentyl 2-cyanoacetate CAS No. 88107-41-9

Cyclopentyl 2-cyanoacetate

Cat. No.: B15072141
CAS No.: 88107-41-9
M. Wt: 153.18 g/mol
InChI Key: QVMCJHQMNPLHIR-UHFFFAOYSA-N
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Description

Cyclopentyl 2-cyanoacetate is an organic compound with the molecular formula C8H11NO2 It is a derivative of cyanoacetic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl 2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of cyclopentyl bromide with sodium cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 2-cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of cyanoacetamide derivatives.

    Condensation Reactions: The active methylene group in this compound can participate in condensation reactions with aldehydes or ketones to form β-keto esters or β-diketones.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and cyclopentanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, in the presence of a base like sodium ethoxide.

    Condensation Reactions: Aldehydes or ketones, often catalyzed by bases like sodium hydroxide or acids like p-toluenesulfonic acid.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Cyanoacetamide Derivatives: Formed from nucleophilic substitution reactions.

    β-Keto Esters and β-Diketones: Resulting from condensation reactions.

    Cyanoacetic Acid and Cyclopentanol: Products of hydrolysis.

Scientific Research Applications

Cyclopentyl 2-cyanoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

    Biology: Employed in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentyl 2-cyanoacetate is primarily based on its reactivity as a cyanoacetate derivative. The cyano group and the ester functionality make it a versatile intermediate in organic synthesis. It can act as a nucleophile or an electrophile, depending on the reaction conditions, allowing it to participate in a variety of chemical transformations.

Molecular Targets and Pathways:

    Nucleophilic Substitution: Targets electrophilic centers in other molecules.

    Condensation Reactions: Involves the formation of carbon-carbon bonds through nucleophilic addition to carbonyl groups.

Comparison with Similar Compounds

    Methyl Cyanoacetate: A simpler ester derivative with a methyl group.

    Ethyl Cyanoacetate: Another ester derivative with an ethyl group.

    Isopropyl Cyanoacetate: Contains an isopropyl group, offering different steric effects compared to cyclopentyl 2-cyanoacetate.

Properties

CAS No.

88107-41-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

cyclopentyl 2-cyanoacetate

InChI

InChI=1S/C8H11NO2/c9-6-5-8(10)11-7-3-1-2-4-7/h7H,1-5H2

InChI Key

QVMCJHQMNPLHIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)CC#N

Origin of Product

United States

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